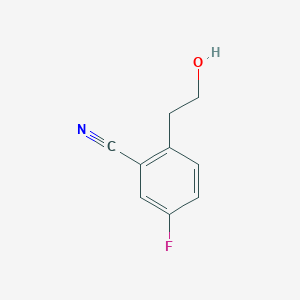

5-Fluoro-2-(2-hydroxyethyl)benzonitrile

Übersicht

Beschreibung

5-Fluoro-2-(2-hydroxyethyl)benzonitrile: is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Green Synthesis: One of the methods for synthesizing benzonitrile derivatives involves the use of ionic liquids as recycling agents. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is a well-known method. In this process, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts .

-

Classical Methods: Traditional methods for synthesizing benzonitrile derivatives include the cyanation of benzene halides, toluene halides, and ammonia reactions. Other methods involve the ammoxidation of toluene, ammonia, and air, as well as the reaction of benzoic acid with urea .

Industrial Production Methods:

Industrial production of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of green chemistry principles, such as ionic liquids, is becoming more prevalent in industrial settings to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyethyl group in 5-Fluoro-2-(2-hydroxyethyl)benzonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

5-Fluoro-2-(2-hydroxyethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine:

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and selectivity of the compound. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-5-(2-hydroxyethyl)benzonitrile

- 4-Fluoro-2-(2-hydroxyethyl)benzonitrile

- 5-Chloro-2-(2-hydroxyethyl)benzonitrile

Comparison:

- Fluorine Substitution: The position of the fluorine atom on the benzene ring can significantly affect the compound’s reactivity and biological activity. For example, 5-Fluoro-2-(2-hydroxyethyl)benzonitrile may exhibit different reactivity compared to 2-Fluoro-5-(2-hydroxyethyl)benzonitrile due to electronic effects.

- Chlorine vs. Fluorine: Substituting fluorine with chlorine (as in 5-Chloro-2-(2-hydroxyethyl)benzonitrile) can lead to differences in reactivity and stability due to the larger atomic size and different electronegativity of chlorine.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis. The use of green chemistry principles in its synthesis highlights the importance of sustainable practices in chemical production.

Biologische Aktivität

5-Fluoro-2-(2-hydroxyethyl)benzonitrile is an organic compound with significant potential in biological and medicinal chemistry. Its structure, featuring a fluorine atom and a hydroxyethyl group, allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H8FNO

- Molecular Weight: 165.16 g/mol

- IUPAC Name: this compound

The biological activity of this compound is influenced by its chemical structure:

- Fluorine Substitution: The presence of the fluorine atom can enhance the compound's lipophilicity and affect its interaction with biological targets.

- Hydroxyethyl Group: This group can participate in hydrogen bonding, influencing solubility and interaction with biomolecules.

Pharmacological Applications

Research indicates that this compound may serve as a precursor for various therapeutic agents. Its potential applications include:

- Anticancer Activity: Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related phosphoramidate analogues have demonstrated significant growth inhibition against L1210 mouse leukemia cells, suggesting that this compound might exhibit similar effects through intracellular conversion to active metabolites .

In Vitro Studies

In vitro studies have characterized the pharmacological properties of compounds with similar structures. For example:

- A study on negative allosteric modulators of the metabotropic glutamate receptor (mGlu5) highlighted the importance of testing receptor kinetics for drug development . While not directly testing this compound, this research underscores the relevance of understanding receptor interactions for compounds with similar functionalities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Fluorine Position | Biological Activity |

|---|---|---|

| This compound | Para | Potential anticancer activity |

| 4-Fluoro-2-(2-hydroxyethyl)benzonitrile | Meta | Varies; potential differences in reactivity |

| 5-Chloro-2-(2-hydroxyethyl)benzonitrile | Para | Different stability and reactivity |

Case Studies

- Anticancer Research : A series of novel haloethyl and piperidyl phosphoramidate FdUMP prodrug analogues were synthesized and tested against L1210 mouse leukemia cells. These compounds exhibited potent inhibition with IC(50) values in the nanomolar range, indicating that similar structures may provide insights into the anticancer potential of this compound .

- Receptor Modulation : In studies evaluating mGlu5 receptor modulators, researchers found varying affinities and activities among different compounds, highlighting how structural variations can lead to significant differences in biological outcomes .

Eigenschaften

IUPAC Name |

5-fluoro-2-(2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-9-2-1-7(3-4-12)8(5-9)6-11/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPRNMUXUKHYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.